molecular formula C16H11F2NO3S B3398978 (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate CAS No. 1021265-60-0

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate

Cat. No. B3398978
CAS RN: 1021265-60-0
M. Wt: 335.3 g/mol
InChI Key: XCQSHCGTOYMHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate, also known as DIFTA, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying biochemical and physiological effects, as well as for investigating the mechanisms of action of various compounds.

Mechanism of Action

The mechanism of action of (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate is not fully understood, but it is thought to act as an inhibitor of MAO-A. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin and dopamine, and inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain. This, in turn, can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate are still being studied, but it has been shown to have a variety of effects on the central nervous system. For example, (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to changes in mood, behavior, and cognition. Additionally, (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate has been shown to have a high affinity for MAO-A, making it a useful tool for studying the mechanisms of action of other compounds that interact with this enzyme. However, one limitation of using (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate is that its effects on the central nervous system are not fully understood, and more research is needed to fully elucidate its mechanisms of action.

Future Directions

There are many potential future directions for research on (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate. One possible avenue of research is to investigate its potential as a therapeutic agent for the treatment of diseases such as Parkinson's and Alzheimer's. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate, as well as its mechanisms of action. Finally, (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate may also be useful in the development of new compounds for the treatment of various diseases and disorders.

Scientific Research Applications

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various compounds. For example, (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate has been used as a substrate for the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. By studying the interaction between (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate and MAO-A, researchers can gain insight into the mechanisms of action of other compounds that interact with this enzyme.

properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-thiophen-2-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO3S/c17-10-3-4-13(14(18)6-10)15-7-11(19-22-15)9-21-16(20)8-12-2-1-5-23-12/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQSHCGTOYMHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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